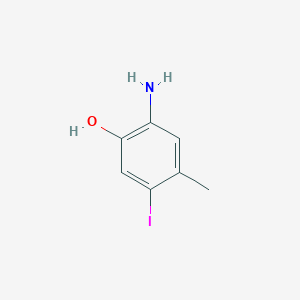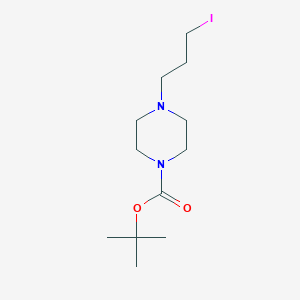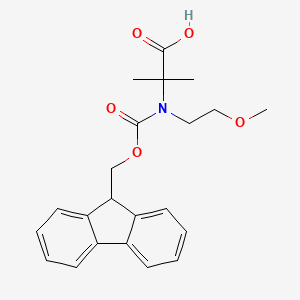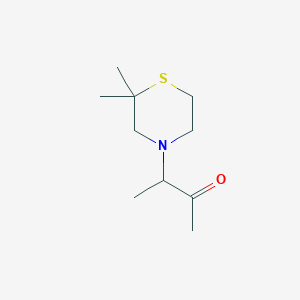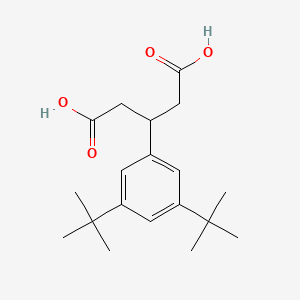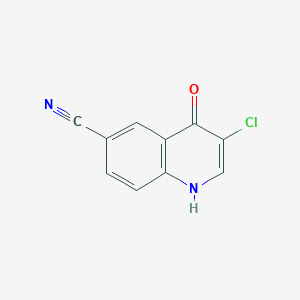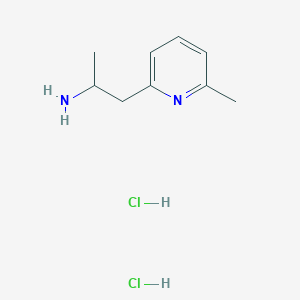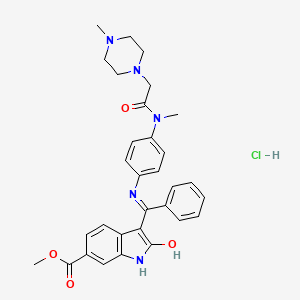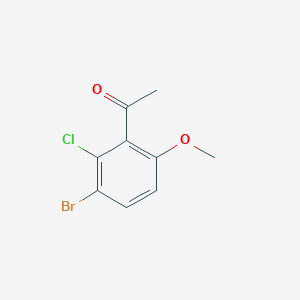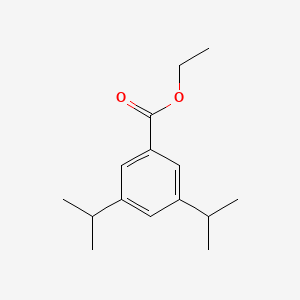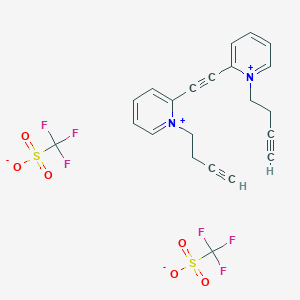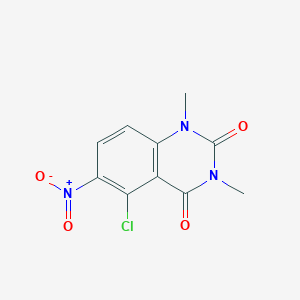
5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used in various medicinal and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of 5-chloro-1,3-dimethylquinazoline-2,4-dione using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 5-Amino-1,3-dimethyl-6-nitroquinazoline-2,4-dione.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the nitro and chloro substituents.
5-Chloro-1,3-dimethylquinazoline-2,4-dione: Similar structure but without the nitro group.
6-Nitroquinazoline-2,4-dione: Similar structure but without the chloro and dimethyl groups.
Uniqueness
5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione is unique due to the presence of both the nitro and chloro substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H8ClN3O4 |
|---|---|
Peso molecular |
269.64 g/mol |
Nombre IUPAC |
5-chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione |
InChI |
InChI=1S/C10H8ClN3O4/c1-12-5-3-4-6(14(17)18)8(11)7(5)9(15)13(2)10(12)16/h3-4H,1-2H3 |
Clave InChI |
IQWFDHUXCIOWEP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=C(C=C2)[N+](=O)[O-])Cl)C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


